

Spectroscopic Profile of L-Valinol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **L-Valinol**, also known as (S)-(+)-2-Amino-3-methyl-1-butanol. **L-Valinol** is a chiral amino alcohol that serves as a critical building block in asymmetric synthesis, particularly in the development of pharmaceuticals. Accurate spectroscopic characterization is essential for confirming its structure and purity. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary

The following sections provide a quantitative summary of the spectroscopic data for **L-Valinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Data is typically acquired in a deuterated solvent, such as Chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for **L-Valinol** (Solvent: CDCl₃)[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~3.55	dd	10.5, 4.0	1H	H-1a (-CH2OH)
~3.25	dd	10.5, 7.5	1H	H-1b (-CH ₂ OH)
~2.80	m	-	1H	H-2 (>CH-NH ₂)
~1.70	m	-	1H	H-3 (>CH- (CH ₃) ₂)
~2.10	br s	3H	-OH, -NH ₂	
~0.95	d	7.0	3H	-CH₃
~0.90	d	7.0	3H	-CH₃

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet, d = doublet. Chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for L-Valinol (Solvent: CDCl₃)[2][3]

Chemical Shift (δ) ppm	Assignment	
~65.0	C-1 (-CH ₂ OH)	
~60.0	C-2 (>CH-NH ₂)	
~31.0	C-3 (>CH-(CH ₃) ₂)	
~19.5	C-4 (-CH ₃)	
~18.5	C-5 (-CH₃)	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for L-Valinol[4]



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-3400	Stretching, broad	O-H (Alcohol)
~3100-3300	Stretching	N-H (Amine)
~2850-2970	Stretching	C-H (Alkyl)
~1590-1650	Bending	N-H (Amine)
~1050-1150	Stretching	C-O (Alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for L-Valinol

Parameter	Value	Reference
Molecular Formula	C5H13NO	[2]
Molecular Weight	103.16 g/mol	
Exact Mass	103.099714 g/mol	_
Common Fragmentation Peaks (m/z)	86, 72, 58, 44	

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **L-Valinol**.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of L-Valinol in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully
dissolved.



- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
 - Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of neat (liquid) L-Valinol directly onto the ATR crystal. If the sample is a solid, it can be finely ground and pressed against the crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Scan: Acquire the IR spectrum of the **L-Valinol** sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.



• Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in **L-Valinol**.

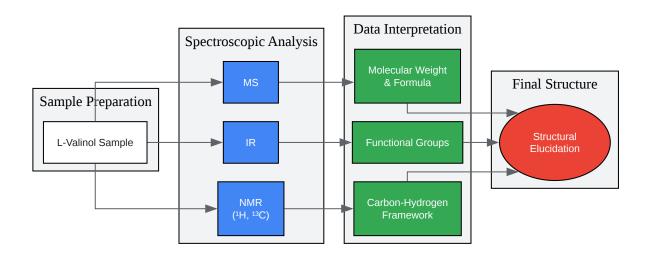
Mass Spectrometry Protocol (Electrospray Ionization - ESI)

- Sample Preparation: Prepare a dilute solution of **L-Valinol** (approximately 10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile/water. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
- Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
- Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min) using a syringe pump.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+. Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).
- Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight.
 Analyze any fragment ions to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a compound like **L-Valinol** using multiple spectroscopic techniques.





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Caption: Workflow for structural elucidation of **L-Valinol**.

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